
6,7-Dinitroquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dinitroquinoxaline is a chemical compound with the molecular formula C8H4N4O6. It is a derivative of quinoxaline, characterized by the presence of two nitro groups at the 6 and 7 positions of the quinoxaline ring. This compound is known for its role as a competitive antagonist at ionotropic glutamate receptors, specifically AMPA and kainate receptors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dinitroquinoxaline typically involves the nitration of quinoxaline derivatives. One common method includes the nitration of 1,2-diamino-4-halobenzenes followed by condensation with glyoxal. The reaction conditions often involve the use of strong acids like nitric acid and acetic acid, and the process may require careful temperature control to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
6,7-Dinitroquinoxaline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base to facilitate the reaction.
Major Products Formed
Reduction: The reduction of this compound yields 6,7-diaminoquinoxaline.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used, such as 6-amino-7-nitroquinoxaline.
科学的研究の応用
6,7-Dinitroquinoxaline has several scientific research applications, including:
作用機序
6,7-Dinitroquinoxaline exerts its effects by competitively binding to the ligand-binding domain of AMPA and kainate receptors, preventing the binding of glutamate. This inhibition blocks the excitatory synaptic transmission mediated by these receptors. The compound’s action is highly specific to non-NMDA receptors, making it a valuable tool in neuropharmacological research .
類似化合物との比較
Similar Compounds
6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX): Another competitive antagonist at AMPA and kainate receptors.
6,7-Dichloroquinoxaline-2,3-dione (DCQX): A competitive antagonist specific to glycine binding sites on the NMDA receptor complex.
Uniqueness
6,7-Dinitroquinoxaline is unique due to its high specificity and potency as a non-NMDA receptor antagonist. Its ability to selectively inhibit AMPA and kainate receptors without affecting NMDA receptors makes it a crucial compound for studying excitatory neurotransmission and developing targeted therapies .
特性
CAS番号 |
68836-13-5 |
|---|---|
分子式 |
C8H4N4O4 |
分子量 |
220.14 g/mol |
IUPAC名 |
6,7-dinitroquinoxaline |
InChI |
InChI=1S/C8H4N4O4/c13-11(14)7-3-5-6(10-2-1-9-5)4-8(7)12(15)16/h1-4H |
InChIキー |
MRCFKNAXRGITFV-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C=C(C(=CC2=N1)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



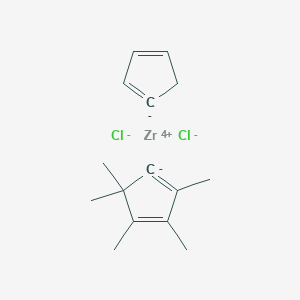
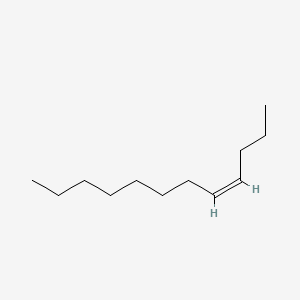
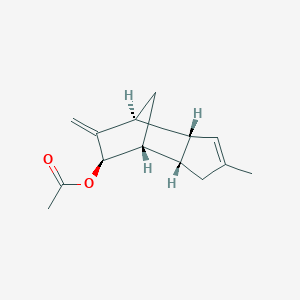
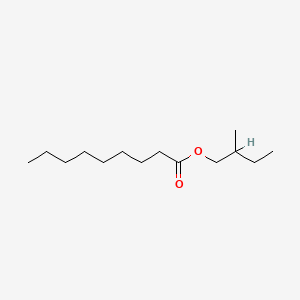
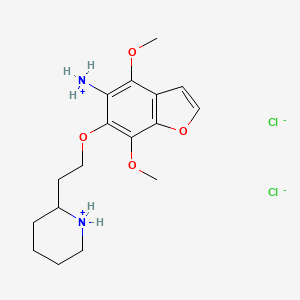
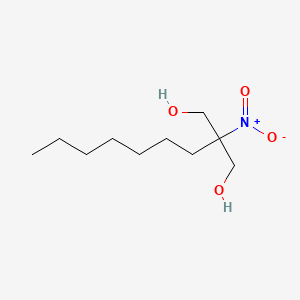

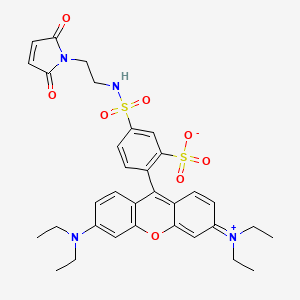

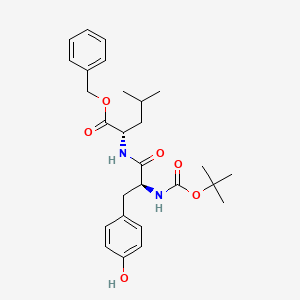

![5-[(3S)-3-propan-2-ylpiperazin-1-yl]sulfonylisoquinoline;dihydrochloride](/img/structure/B13786763.png)

